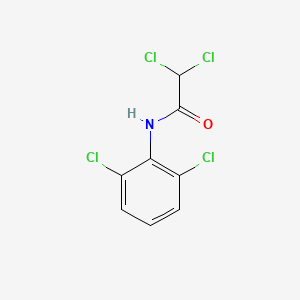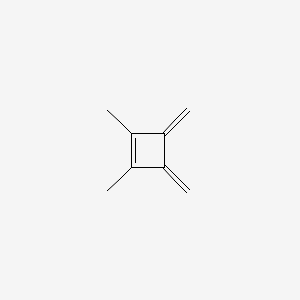
Cyclobutene, dimethylbis(methylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutene, dimethylbis(methylene)- typically involves the thermal conversion of diallenes in the crystalline state. This method was developed to improve the stability of the compound by introducing aromatic substituents on the exocyclic methylenes and electron-withdrawing groups into the cyclobutene skeleton .
Industrial Production Methods
advancements in synthetic chemistry have enabled the production of this compound in high yields through efficient template-free synthesis methods .
化学反应分析
Types of Reactions
Cyclobutene, dimethylbis(methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutene oxides.
Reduction: Reduction reactions can convert cyclobutene derivatives into more stable compounds.
Substitution: Substitution reactions involving halogens or other functional groups can modify the properties of the compound
Common Reagents and Conditions
Common reagents used in the reactions of cyclobutene, dimethylbis(methylene)- include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Halogenating agents: Such as bromine or chlorine
Major Products Formed
The major products formed from these reactions include cyclobutene oxides, reduced cyclobutene derivatives, and halogenated cyclobutene compounds .
科学研究应用
Cyclobutene, dimethylbis(methylene)- has several scientific research applications, including:
Materials Science: Employed in the development of nanoscopic macrocycles with unusual magnetic, optical, and electronic properties.
Biology and Medicine: Investigated for its potential use in drug discovery and development due to its strained ring system and ability to undergo strain-release transformations.
作用机制
The mechanism of action of cyclobutene, dimethylbis(methylene)- involves the release of strain energy from its highly strained ring system. This strain-release mechanism allows the compound to undergo various chemical transformations, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved in these reactions depend on the specific functional groups and substituents present on the cyclobutene ring .
相似化合物的比较
Similar Compounds
Similar compounds to cyclobutene, dimethylbis(methylene)- include:
Cyclobutane: A less strained four-membered ring compound.
Bicyclobutanes: Highly strained bicyclic compounds with unique reactivity.
Cyclobutenes: Compounds with similar ring structures but different substituents.
Uniqueness
Cyclobutene, dimethylbis(methylene)- is unique due to its highly strained ring system and the presence of two methylene groups, which provide distinct reactivity and stability compared to other cyclobutene derivatives. This uniqueness makes it a valuable compound for various scientific research applications .
属性
CAS 编号 |
25467-12-3 |
|---|---|
分子式 |
C8H10 |
分子量 |
106.16 g/mol |
IUPAC 名称 |
1,2-dimethyl-3,4-dimethylidenecyclobutene |
InChI |
InChI=1S/C8H10/c1-5-6(2)8(4)7(5)3/h1-2H2,3-4H3 |
InChI 键 |
SGBBSINDWMTKGW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C)C1=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


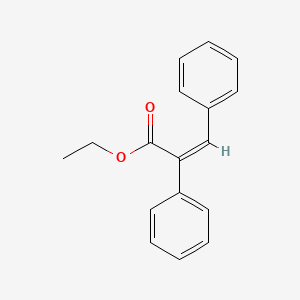
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
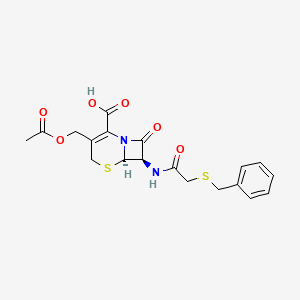


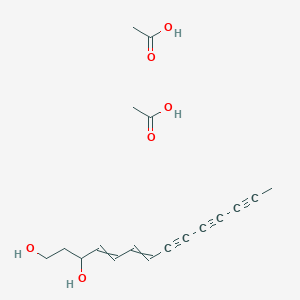
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)

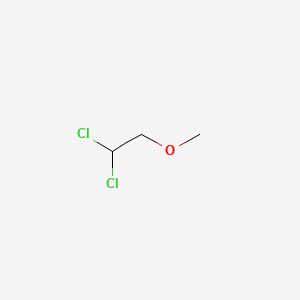
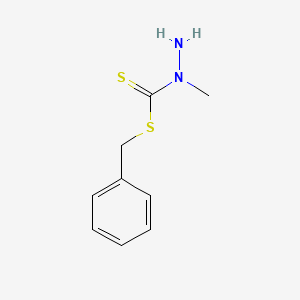
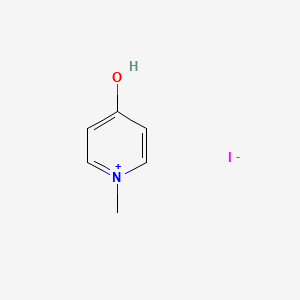
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)

